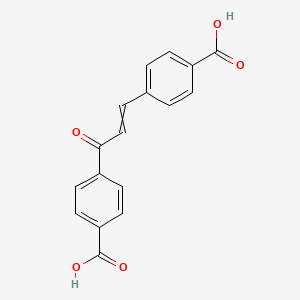
4,4'-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a propene-1,3-diyl group flanked by two benzoic acid moieties. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the condensation of benzaldehyde derivatives with malonic acid in the presence of a base, followed by oxidation to introduce the oxopropene group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the consistent production of high-purity 4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid .
Chemical Reactions Analysis
Types of Reactions
4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxopropene group to an alcohol or alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts like aluminum chloride or iron(III) chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as nitro, halogen, or alkyl groups, onto the benzene rings .
Scientific Research Applications
4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism by which 4,4’-(3-Oxoprop-1-ene-1,3-diyl)dibenzoic acid exerts its effects depends on its specific application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic sites. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to modulate biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-(3,4-Dioxocyclobut-1-ene-1,2-diyl)dibenzoic acid: This compound has a similar structure but includes a cyclobutene ring instead of a propene group.
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid: This compound features a tetrazine ring, offering different chemical properties and reactivity.
Uniqueness
Its ability to undergo various chemical transformations and its utility in diverse fields of research highlight its importance .
Properties
CAS No. |
142288-79-7 |
|---|---|
Molecular Formula |
C17H12O5 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
4-[3-(4-carboxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H12O5/c18-15(12-6-8-14(9-7-12)17(21)22)10-3-11-1-4-13(5-2-11)16(19)20/h1-10H,(H,19,20)(H,21,22) |
InChI Key |
PAWKZKUDBMLIJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















